N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine
Description
N-(2-Methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine is a sulfonamide-based glycine derivative characterized by two distinct methoxyphenyl substituents. The compound features a glycine backbone linked to a 2-methoxyphenylamine group and a 4-methoxyphenylsulfonyl moiety. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs suggest synthesis via sulfonylation of aniline derivatives followed by glycine coupling . The presence of methoxy groups at ortho and para positions on the phenyl rings likely influences its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-22-12-7-9-13(10-8-12)24(20,21)17(11-16(18)19)14-5-3-4-6-15(14)23-2/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYSZMQVCJSLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine typically involves the reaction of 2-methoxyaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
Industrial production of N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as oxidation, reduction, and substitution .
-
Reactivity Studies : The compound undergoes several types of reactions:
- Oxidation : Methoxy groups can be oxidized to form quinones.
- Reduction : The sulfonyl group can be reduced to a sulfide under specific conditions.
- Substitution : Methoxy groups can be replaced with other functional groups .
Biology
- Biological Activity : This compound has been investigated for its potential interactions with biological macromolecules. It may inhibit specific enzymes or modulate receptor activity, which could lead to therapeutic effects .
- Nrf2 Pathway Activation : N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine has shown promise in activating the Nrf2 pathway, which plays a crucial role in cellular responses to oxidative stress. In vitro studies have indicated that it can induce the expression of antioxidant enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1) .
- Dipeptidyl Peptidase-4 Inhibition : Related compounds have been studied for their potential as DPP-4 inhibitors, which are important in managing type 2 diabetes by enhancing incretin effects .
Medicine
- Therapeutic Potential : The compound is being explored for anti-inflammatory and analgesic properties. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents .
- Drug Development : Due to its unique structural features, this compound may serve as a lead compound in drug discovery programs aimed at treating various diseases related to oxidative stress and inflammation .
Industry
- Specialty Chemicals Production : N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine is utilized in the production of specialty chemicals and materials, capitalizing on its unique chemical properties .
Case Studies and Research Findings
Several studies have highlighted the biological activity of N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine:
- Induction of NQO1 Activity :
-
Mechanism of Action Studies :
- Research indicates that the compound interacts with specific molecular targets such as enzymes involved in oxidative stress responses, leading to altered enzymatic activity and potential therapeutic benefits .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Phenyl Rings
Key Analogs :
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 351494-91-2): Replaces methoxy groups with methyl groups. Molecular weight: 319.38 g/mol (vs. 335.37 g/mol for the target compound).
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine :
- Substitutes methoxy with chloro groups, increasing electronegativity and steric bulk.
- Chlorine atoms enhance metabolic stability but may reduce bioavailability due to hydrophobicity .
N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine (CAS 713501-82-7):
Complex Sulfonamide Derivatives
N-[(4-Methoxyphenyl)sulfonyl]-N-(4-{[(4-methoxyphenyl)sulfonyl]amino}naphthalen-1-yl)glycine (PDB ligand Q5Y): Features dual 4-methoxyphenylsulfonyl groups and a naphthalene core. Molecular formula: C₂₆H₂₄N₂O₈S₂. The extended aromatic system enhances π-π stacking interactions, relevant in protein binding .
N-((4-Methoxyphenyl)sulfonyl)-N-(naphthalen-1-yl)glycine (Compound 16): Synthesized via sulfonylation of 1-aminonaphthalene with 73% yield. The naphthalene group introduces planar rigidity, contrasting with the flexibility of methoxyphenyl groups in the target compound .
Key Differentiators of the Target Compound
Electronic Effects : The 2-methoxy group introduces steric hindrance and ortho-directing electronic effects, unlike para-substituted analogs.
Solubility : Methoxy groups improve solubility compared to methyl or chloro analogs, aiding in drug delivery .
Synthetic Complexity : Ortho-substitution may lower yields due to steric challenges during sulfonylation.
Biological Activity
N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine is a sulfonyl glycine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of methoxyphenyl groups and a sulfonyl glycine moiety, which contribute to its interaction with various biological targets. This article delves into the synthesis, biological activity, mechanisms of action, and relevant research findings associated with this compound.
The synthesis of N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine typically involves:
- Reactants : 2-methoxyaniline and 4-methoxybenzenesulfonyl chloride.
- Base : Triethylamine is commonly used to facilitate the reaction.
- Final Product Formation : The intermediate formed is then reacted with glycine under controlled conditions to yield the final product.
The reaction conditions are critical for ensuring high purity and yield, often involving controlled temperature and pH levels.
The biological activity of N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to altered enzymatic activity or receptor binding, resulting in various biological effects.
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of the Keap1-Nrf2 protein-protein interaction, which is crucial for cellular responses to oxidative stress .
- Cellular Activity : In cell-based experiments, compounds similar to N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine have shown the ability to induce the transcriptional activity of Nrf2 in Hepa1c1c7 mouse hepatoma cells. Notably, certain analogs demonstrated significant induction of NAD(P)H quinone oxidoreductase 1 (NQO1) enzyme activity, indicating their potential as Nrf2 inducers .
Case Studies and Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Induction of NQO1 Activity : In a study evaluating the induction of NQO1, compounds structurally related to N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine showed a dose-dependent increase in enzymatic activity after treatment over 24 hours. Some compounds achieved up to threefold induction at higher concentrations .
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Related studies on DPP-4 inhibitors have indicated that compounds with similar structural motifs may exhibit therapeutic potential in managing type 2 diabetes by enhancing incretin effects and regulating blood glucose levels .
Comparative Analysis
To better understand the biological activity of N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, a comparison with other related compounds can be beneficial:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
